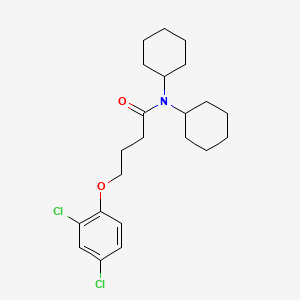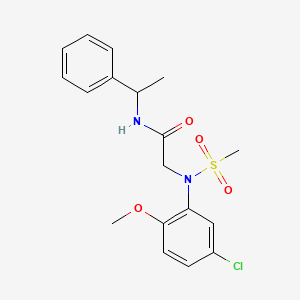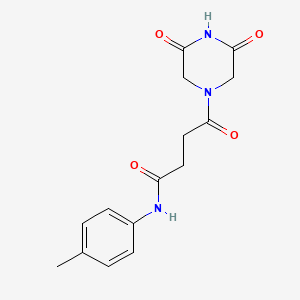![molecular formula C19H26ClN5O2 B5196859 1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CBTR and belongs to the class of triazole derivatives. CBTR has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of CBTR involves the inhibition of specific enzymes that are involved in various biological processes. CBTR inhibits the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. CBTR also inhibits the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
CBTR has been shown to have various biochemical and physiological effects in vitro and in vivo. CBTR has been shown to induce apoptosis, or programmed cell death, in cancer cells. CBTR has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CBTR has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CBTR for lab experiments is its high potency and specificity. CBTR has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their biological functions. However, one of the limitations of CBTR is its potential toxicity. CBTR has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CBTR. One area of research is the development of more potent and selective CBTR analogs. Another area of research is the investigation of the potential therapeutic applications of CBTR in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to better understand the mechanism of action of CBTR and its potential side effects.
Méthodes De Synthèse
The synthesis of CBTR involves the reaction between 2-chlorobenzyl bromide and 5-(4-morpholinyl)pentylamine in the presence of triazole and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CBTR is typically around 60%, and the purity of the compound is confirmed using NMR and mass spectrometry.
Applications De Recherche Scientifique
CBTR has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of CBTR is in the field of cancer research. CBTR has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in vivo. CBTR achieves this by inhibiting the activity of certain enzymes that are essential for cancer cell growth.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-morpholin-4-ylpentyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c20-17-7-3-2-6-16(17)14-25-15-18(22-23-25)19(26)21-8-4-1-5-9-24-10-12-27-13-11-24/h2-3,6-7,15H,1,4-5,8-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLRZHIRQFXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)


![5-{[5-(phenylthio)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)

![1-(4-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5196823.png)
![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)